2-(4-FLUOROPHENOXY)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE
Description
2-(4-Fluorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide is a synthetic acetamide derivative characterized by a fluorophenoxy group at the 2-position of the acetamide core and a 4-(2-methoxyphenoxy)but-2-yn-1-yl substituent on the nitrogen. The fluorophenoxy and methoxyphenoxy groups may enhance lipophilicity and hydrogen-bonding capacity, which are critical for pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-17-6-2-3-7-18(17)24-13-5-4-12-21-19(22)14-25-16-10-8-15(20)9-11-16/h2-3,6-11H,12-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTBJGUMYRKYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENOXY)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorophenol with an appropriate acetylating agent to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with 4-(2-methoxyphenoxy)but-2-yn-1-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENOXY)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-FLUOROPHENOXY)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield :
- Compound 30 , with a simple n-butyl group, achieved the highest yield (82%), likely due to minimal steric hindrance during synthesis.
- Bulkier substituents, such as the isoleucine methyl ester in 32 , reduced yields (51%), possibly due to steric challenges in the coupling reaction .
Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. Compound 31, featuring a hydroxyl group, exhibits the highest melting point (84°C), suggesting strong hydrogen-bonding networks.
Optical Activity :
- Compound 32 displays significant optical activity due to the chiral isoleucine ester. The target compound lacks chiral centers but may exhibit conformational rigidity from the alkyne spacer .
Functional Group Analysis and Pharmacological Implications
Fluorophenoxy Group:
- Present in all compounds from and the target, the fluorophenoxy moiety enhances electron-withdrawing effects and metabolic stability. This group is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier .
Methoxyphenoxy vs. Hydroxypropanol Substituents:
- The target’s 2-methoxyphenoxy group increases lipophilicity compared to the hydroxylated substituent in 31, which may improve oral bioavailability but reduce aqueous solubility .
Alkyne Linker vs. Ester/Amide Chains:
- In contrast, ester-containing analogs like 32 may undergo hydrolysis in vivo, affecting drug half-life .
Broader Context: Comparison with Other Acetamide Derivatives
The target compound lacks such planar structures, suggesting divergent therapeutic applications (e.g., enzyme inhibition vs. receptor antagonism) .
Phenoxyacetamides with Tert-Butyl Groups (): N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide includes a bulky tert-butyl group, which may improve metabolic stability but reduce solubility. The target’s methoxyphenoxy group offers a balance between lipophilicity and hydrogen-bonding capacity .
Benzoyl/Bromophenyl Derivatives (): 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide demonstrates how halogenation and ketone groups influence photophysical properties. The target’s fluorine atom and ether linkages prioritize electronic effects over UV activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
